Cyclohepten-1-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

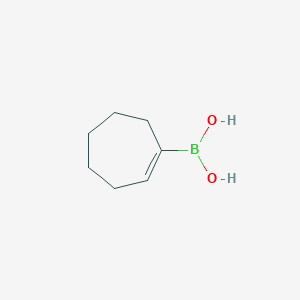

Cyclohepten-1-ylboronic acid is a chemical compound with the molecular formula C7H13BO2 . It has an average mass of 139.988 Da and a monoisotopic mass of 140.100861 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered carbon ring (cycloheptene) attached to a boronic acid group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the cycloheptene ring .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 278.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 60.0±6.0 kJ/mol and a flash point of 122.0±25.4 °C . The index of refraction is 1.479, and it has a molar refractivity of 38.6±0.4 cm3 .Aplicaciones Científicas De Investigación

Antibiotic Potentiation

Cyclohepten-1-ylboronic acid derivatives have been explored for their potential in enhancing the efficacy of antibiotic treatments. Venturelli et al. (2007) optimized the cell permeation of benzo[b]thiophene-2-ylboronic acid, a close relative of this compound, to potentiate the activity of beta-lactam antibiotics against resistant bacteria. Their research focused on improving the compound's ability to cross cell membranes, demonstrating a crucial application in combating antibiotic resistance (Venturelli et al., 2007).

Sugar Recognition in Water

In the realm of analytical chemistry, boronic acids like this compound have been used to create sensors for sugar recognition in water. Tong et al. (2001) developed a novel boronic acid fluorophore/beta-cyclodextrin complex sensor, showing the utility of boronic acids in detecting sugars in aqueous environments. This highlights their potential in biological and environmental analysis (Tong et al., 2001).

Synthesis of Heterocycles

This compound derivatives have been instrumental in the synthesis of various heterocycles. Zuo and Louie (2005) reported the use of similar compounds in nickel-catalyzed rearrangements of cyclopropylen-ynes to obtain heterocycles. This study illustrates the significance of this compound derivatives in organic synthesis, particularly in creating complex cyclic structures (Zuo & Louie, 2005).

Photosensitization in Alkenes

In the field of photochemistry, this compound derivatives have found applications in photosensitization studies. Inoue et al. (1983) explored the cis-trans photoisomerization of cycloheptene, demonstrating the role of these compounds in understanding the photoreactivity of simple alkenes. Their work sheds light on the photostationary states and the stability of cycloheptene derivatives (Inoue et al., 1983).

Glutathione Depletion in Brain

Research by Masukawa et al. (1989) on brain glutathione levels involved compounds structurally similar to this compound. They identified cycloheptene-1-one as a potent depletor of reduced glutathione in the brain, providing insights into brain chemistry and potential therapeutic applications (Masukawa et al., 1989).

Safety and Hazards

Propiedades

IUPAC Name |

cyclohepten-1-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOVERLKAAQVGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCCCC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392446 |

Source

|

| Record name | Cyclohepten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

835882-35-4 |

Source

|

| Record name | Cyclohepten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline](/img/structure/B1364314.png)

![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)

![methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate](/img/structure/B1364318.png)

![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)

![2-[N-(2-methyl-3-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1364332.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1364347.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-(dimethylamino)-1-penten-3-one](/img/structure/B1364351.png)

![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)